1-(((2-Hydroxyphenyl)imino)methyl)-2-naphthol
Overview
Description
“1-(((2-Hydroxyphenyl)imino)methyl)-2-naphthol” is a chemical compound that has been studied for its potential applications in the detection and adsorption of aluminum ions . It has been used to create a novel “on–off” Al3+ ions fluorescence-enhanced sensor (AH-2) and its hydrogel hybrid (PAMN) . The compound showed excellent selectivity and ultrasensitivity to Al3+ ions .
Molecular Structure Analysis
The molecular structure of “1-(((2-Hydroxyphenyl)imino)methyl)-2-naphthol” has been studied using various spectroscopic techniques . The structure comprises two independent and similar molecules . In each molecule, C13H11NO2, adopt an E configuration about the azomethine C–N double bond .
Scientific Research Applications
Catalysis and Organic Synthesis
Schiff bases, including compounds structurally related to 1-(((2-Hydroxyphenyl)imino)methyl)-2-naphthol, play a crucial role in catalysis and organic synthesis. For example, magnetic nanoparticle-supported 2-(((4-(1-iminoethyl)phenyl)imino)methyl)phenols have been synthesized and applied in the one-pot three-component reaction of substituted benzaldehydes, 2-naphthol, and amides for the synthesis of 1-amidoalkyl-2-naphthols. These processes occur under solvent-free conditions, highlighting the importance of such compounds in promoting green chemistry principles by minimizing solvent use and facilitating catalyst recovery and reuse (Ghorbani et al., 2020).
Material Science and Engineering
In material science, compounds derived from Schiff bases, such as those related to 1-(((2-Hydroxyphenyl)imino)methyl)-2-naphthol, are explored for their potential applications in the development of new materials. The synthesis and photophysical characterization of organotin compounds derived from Schiff bases for organic light-emitting diodes (OLEDs) exemplify the versatility of these compounds. The research indicates that such materials may have significant applications in the electronics and display industries, offering insights into the design of new photoluminescent materials with potential use in OLED technology (García-López et al., 2014).
Electrochemistry and Corrosion Inhibition
The electrochemical behavior of Schiff bases on graphite electrodes has been studied, showcasing their potential in corrosion inhibition. This research demonstrates the irreversible reduction of 1-{[(3-halophenyl)imino]methyl}-2-naphthol compounds on graphite electrodes, revealing their utility in protective coatings and materials engineering to prevent metal corrosion. Such studies contribute to the understanding of the electrochemical properties of Schiff bases and their applications in extending the lifespan of metals in corrosive environments (Polat et al., 2004).
Future Directions
properties
IUPAC Name |
1-[(2-hydroxyphenyl)iminomethyl]naphthalen-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO2/c19-16-10-9-12-5-1-2-6-13(12)14(16)11-18-15-7-3-4-8-17(15)20/h1-11,19-20H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMIVOPRNBGRDKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=NC3=CC=CC=C3O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901233809 | |
Record name | 1-[[(2-Hydroxyphenyl)imino]methyl]-2-naphthalenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901233809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(((2-Hydroxyphenyl)imino)methyl)-2-naphthol | |
CAS RN |
894-93-9 | |
Record name | 1-[[(2-Hydroxyphenyl)imino]methyl]-2-naphthalenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=894-93-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(((2-Hydroxyphenyl)imino)methyl)-2-naphthol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000894939 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC111847 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111847 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-[[(2-Hydroxyphenyl)imino]methyl]-2-naphthalenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901233809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[[(2-hydroxyphenyl)imino]methyl]-2-naphthol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.796 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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